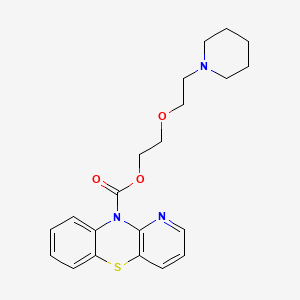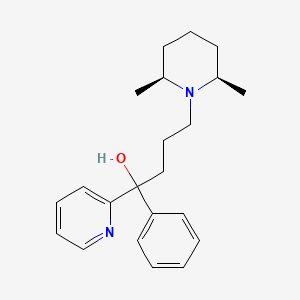
Pirmenol
Descripción general
Descripción
Pirmenol is a racemate with the molecular formula C22H30N2O . It is an antiarrhythmic agent that exhibits effects on the fast action potential similar to other class 1 membrane active antiarrhythmic agents . This compound depresses not only the fast Na+ channel, but also others, such as the slow Ca2+ and K+ channels .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 338.5 g/mol . The IUPAC name is 4-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 338.5 g/mol and a molecular formula of C22H30N2O . It is a white capsule .Aplicaciones Científicas De Investigación
Agente Antiarrítmico
Pirmenol es un nuevo agente antiarrítmico que se ha estudiado por su eficacia, seguridad y farmacocinética . Se ha encontrado que es eficaz para reducir los complejos ventriculares prematuros (PVC) en pacientes, con infusiones de 70-150 mg asociadas con una reducción del 90% o más en PVC . Ha mostrado una falta de toxicidad y una vida media relativamente larga de 7-9.4 horas .
Tratamiento de la enfermedad cardiovascular
This compound se ha utilizado en el tratamiento de pacientes con enfermedades cardiovasculares como angina, infarto de miocardio e hipertensión . Se ha asociado con aumentos pequeños pero significativos en la presión arterial diastólica y el intervalo QTc, pero ambos valores estaban dentro del rango normal .
Investigación farmacocinética
La farmacocinética de this compound se ha estudiado ampliamente. Las concentraciones de fármaco en sangre, plasma y libre disminuyeron biexponencialmente después de la interrupción de una infusión de 150 mg . Esta información es crucial para determinar la dosis y la frecuencia de administración en entornos clínicos.
Estudios electrofisiológicos
This compound ha sido objeto de estudios electrofisiológicos, particularmente en relación con sus efectos sobre las células cardíacas . Estos estudios brindan información valiosa sobre el mecanismo de acción del fármaco y sus posibles efectos secundarios.
Variación del nivel de potasio
Los estudios que comparan this compound y disopiramida han mostrado una relativa falta de dependencia del potasio sérico para this compound, lo que sugiere una posible ventaja clínica sobre disopiramida y otros antiarrítmicos en entornos de potasio variable .
Mecanismo De Acción
Target of Action
Pirmenol is an antiarrhythmic agent that primarily targets the fast sodium (Na+) channels, slow calcium (Ca2+) channels, and potassium (K+) channels in cardiac cells . These ion channels play a crucial role in the generation and propagation of action potentials in cardiac cells, which are essential for the rhythmic contraction of the heart.
Mode of Action
This compound interacts with its targets by blocking these ion channels, thereby altering the flow of ions across the cell membrane . This drug depresses the maximum upstroke velocity (Vmax) of the action potential in a concentration-dependent manner . It causes a marked prolongation of the action potential duration at low concentrations and shortens it at high concentrations . The blocking of these channels by this compound is use-dependent, meaning the block becomes more pronounced with increased frequency of use .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cardiac action potential pathway. By blocking the sodium, calcium, and potassium channels, this compound alters the action potential of cardiac cells . This results in changes to the electrical activity of the heart, which can help to correct abnormal heart rhythms.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in both young and elderly subjects . Subjects were given this compound HCl 100 mg every 12 hours for a total of 14 doses. The study found that the steady-state clearance and excretion of this compound were similar in both young and elderly subjects . This suggests that the dosage of this compound is unlikely to differ between young and elderly subjects based on pharmacokinetic considerations .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve alterations to the electrical activity of cardiac cells. By blocking sodium, calcium, and potassium channels, this compound changes the action potential of these cells . This can result in a normalization of heart rhythm in individuals with certain types of cardiac arrhythmias.
Safety and Hazards
Direcciones Futuras
Pirmenol has been studied for the first time in humans to establish a minimum effective intravenous dose in patients with chronic, stable PVCs and to evaluate toxicity and pharmacokinetics . The therapeutic response, lack of toxicity, and relatively long half-life indicate that this compound is a promising antiarrhythmic agent .
Propiedades
IUPAC Name |
4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3/t18-,19+,22? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUDBKTWDCXQJA-QIDMFYOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043839 | |
| Record name | Pirmenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68252-19-7, 129885-18-3, 129885-19-4 | |
| Record name | Pirmenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68252-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Pirmenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Pirmenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirmenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(5-Nitro-2-furyl)-1-[2-(5-nitro-2-furyl)vinyl]allylidene]carbazamidine monohydrochloride](/img/structure/B1678374.png)

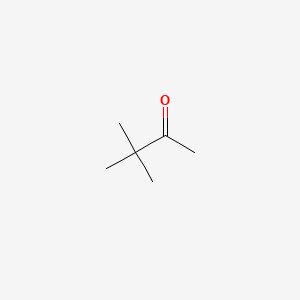
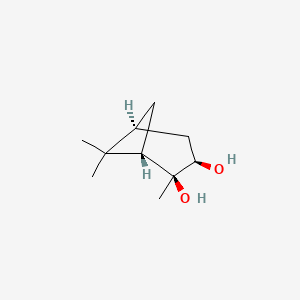
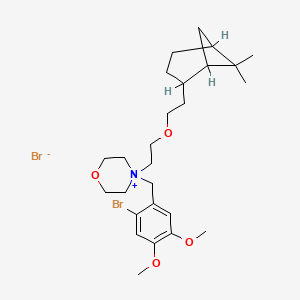
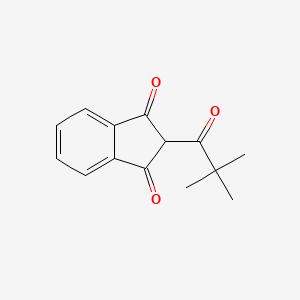
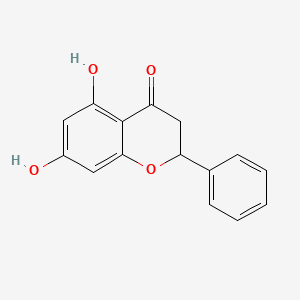
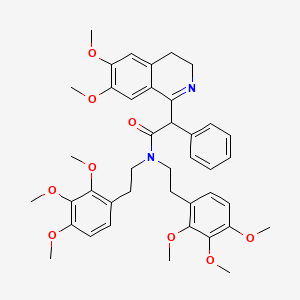
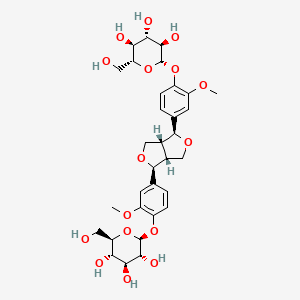
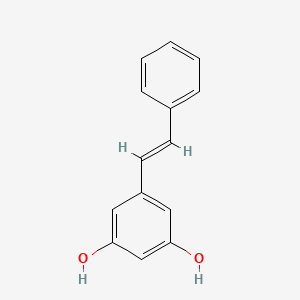

![Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate](/img/structure/B1678393.png)
